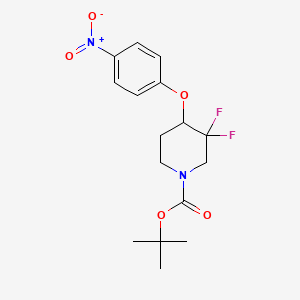

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate

CAS No.: 2101206-39-5

Cat. No.: VC13665885

Molecular Formula: C16H20F2N2O5

Molecular Weight: 358.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101206-39-5 |

|---|---|

| Molecular Formula | C16H20F2N2O5 |

| Molecular Weight | 358.34 g/mol |

| IUPAC Name | tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H20F2N2O5/c1-15(2,3)25-14(21)19-9-8-13(16(17,18)10-19)24-12-6-4-11(5-7-12)20(22)23/h4-7,13H,8-10H2,1-3H3 |

| Standard InChI Key | MTMVXQYPKBHJBW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

The molecular formula of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate is C₁₆H₂₀F₂N₂O₅, with a molecular weight of 382.34 g/mol . Key structural features include:

-

A piperidine ring substituted at the 3,3-positions with fluorine atoms.

-

A 4-nitrophenoxy group at the 4-position.

-

A Boc group (tert-butyloxycarbonyl) at the nitrogen atom.

The compound’s IUPAC name is tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate, and its SMILES notation is CC(C)(C)OC(=O)N1C(C(F)F)(OC2=CC=C(C=C2)N+[O-])CC1 .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2101206-39-5 | |

| Molecular Formula | C₁₆H₂₀F₂N₂O₅ | |

| Molecular Weight | 382.34 g/mol | |

| Synonyms | SCHEMBL19023167; 1-Boc-3,3-difluoro-4-(4-nitrophenoxy)piperidine |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. A common approach involves reacting tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with 4-nitrophenyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) .

-

Substrate Preparation: Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) is dissolved in DMF.

-

Base Activation: Potassium carbonate (2.5 eq) is added to generate the alkoxide intermediate.

-

Nucleophilic Substitution: 4-Nitrochlorobenzene (1.2 eq) is introduced, and the mixture is heated to 80°C for 12–24 hours.

-

Workup: The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Reactivity

The nitro group (-NO₂) on the phenoxy moiety is a key reactive site, enabling further transformations:

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), a common step in drug intermediate synthesis .

-

Electrophilic Substitution: The electron-deficient aromatic ring participates in reactions such as nitration or sulfonation .

Physicochemical Properties

Stability and Solubility

-

Stability: The nitro group confers sensitivity to strong reducing agents and high temperatures. Storage recommendations include refrigeration (2–8°C) under inert gas .

-

Solubility: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and DMF; poorly soluble in water .

| Parameter | Value |

|---|---|

| GHS Classification | Skin Irritation (Cat. 2); Eye Irritation (Cat. 2A) |

| Hazard Statements | H315 (Causes skin irritation); H319 (Causes serious eye irritation) |

| Precautionary Measures | Use PPE (gloves, goggles); avoid inhalation |

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound is a versatile building block in drug discovery:

-

Enzyme Inhibitors: Used to synthesize inhibitors targeting DNA repair enzymes (e.g., OGG1) and kinases .

-

Prodrug Development: The Boc group facilitates controlled release of active metabolites in vivo .

Case Study: OGG1 Inhibitors

In a study by ChemRxiv , analogs of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate were optimized to inhibit 8-oxoguanine DNA glycosylase (OGG1), a target in cancer therapy. Key modifications included replacing the nitro group with amines to enhance binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume